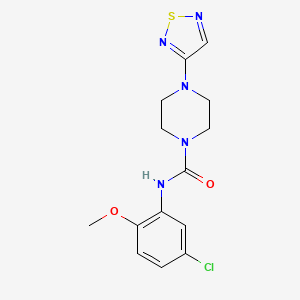
(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C25H27NO5 and its molecular weight is 421.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protective Group in Organic Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups in organic synthesis. It can be used alongside various acid- and base-labile protecting groups and can be conveniently removed without affecting other sensitive functional groups. This attribute makes it valuable in the synthesis of complex organic molecules, such as nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).
C-H Functionalization and Redox-Annulations
Cyclic amines, including pyrrolidine, undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of novel ring-fused structures. This process, facilitated by carboxylic acid, highlights the compound's role in creating complex heterocyclic structures that are essential in pharmaceutical chemistry (Kang et al., 2015).
Synthesis of Aromatic Polyamides
The compound is part of the synthesis route for new aromatic polyamides containing bulky fluorenylidene groups, which are noted for their excellent solubility, film-forming properties, and thermal stability. These materials have potential applications in high-performance plastics and electronic materials (Hsiao et al., 1999).
Intramolecular Hydrogen Bonding
Studies on related fluorene derivatives have elucidated their structural properties, such as intramolecular hydrogen bonding, which plays a crucial role in their chemical behavior and reactivity. This understanding is vital for designing molecules with specific properties for use in various scientific applications (Coté et al., 1996).
Coordination Polymers and Photophysical Properties
The fluorene moiety is involved in the synthesis of coordination polymers with lanthanide elements, exhibiting unique crystal structures and photophysical properties. These materials are of interest for their potential applications in luminescent materials and molecular electronics (Sivakumar et al., 2011).
Environmental Chemistry
In the study of atmospheric chemistry, related carboxylic acids are analyzed to understand their distribution and impact on air quality. Such studies highlight the broader relevance of carboxylic acid derivatives in environmental science (Ho et al., 2006).
properties
IUPAC Name |
(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c27-24(28)22-14-26(13-21(22)16-9-11-30-12-10-16)25(29)31-15-23-19-7-3-1-5-17(19)18-6-2-4-8-20(18)23/h1-8,16,21-23H,9-15H2,(H,27,28)/t21-,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXBMSGWFRXEPY-FCHUYYIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

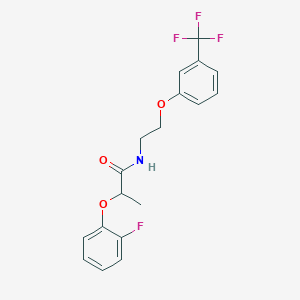
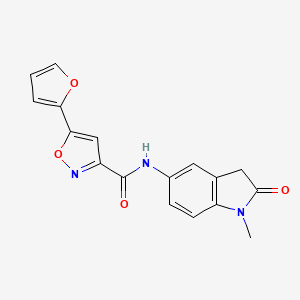
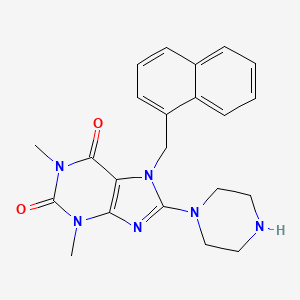

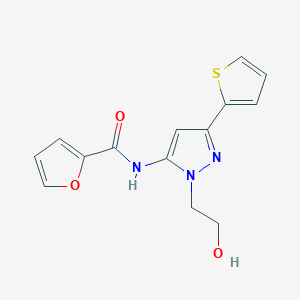
![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2576540.png)
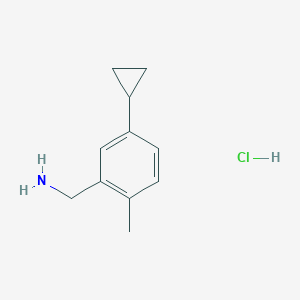
![2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2576542.png)
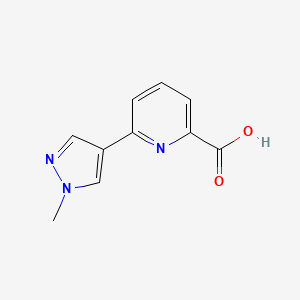
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine](/img/structure/B2576545.png)

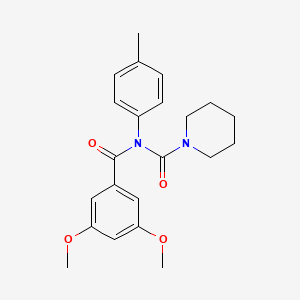
![2,2,2-trifluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2576551.png)
